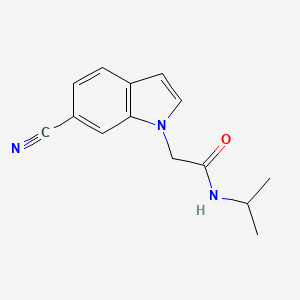
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide, also known as MBTH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBTH is a heterocyclic compound that contains a thiazole ring and a benzene ring, which gives it unique properties that make it useful in a variety of applications.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase. These enzymes play a crucial role in the regulation of cell growth and division, and inhibition of their activity can lead to cell death.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide can induce apoptosis and cell cycle arrest in cancer cells, and can inhibit the growth of bacterial cells. N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide has also been shown to have anti-inflammatory properties, and can reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide is also relatively inexpensive compared to other compounds with similar properties. However, there are also limitations to the use of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide. One area of interest is the development of more potent and selective inhibitors of topoisomerase and histone deacetylase. Another area of interest is the development of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide derivatives that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is interest in exploring the potential of N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
Métodos De Síntesis
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide can be synthesized using a variety of methods, including the reaction of 2-mercaptobenzothiazole and 4-methylbenzoyl chloride in the presence of a base. Other methods include the reaction of 2-mercaptobenzothiazole and 4-methylbenzaldehyde in the presence of a base, or the reaction of 2-mercaptobenzothiazole and 4-methylbenzoyl isothiocyanate in the presence of a base.
Aplicaciones Científicas De Investigación
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide has anticancer properties, and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-methyl-1,3-benzothiazol-2-yl)-2-(phenylthio)acetamide has also been shown to have antimicrobial properties, and can be used to treat bacterial infections.
Propiedades
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-6-5-9-13-15(11)18-16(21-13)17-14(19)10-20-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFKNLQXRKRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5872355.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B5872364.png)
![4-[2-(6-methyl-4-phenyl-2-quinazolinyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5872369.png)


![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5872399.png)

![[1]benzofuro[2,3-b]quinoxaline](/img/structure/B5872420.png)


